Hexane-d14

Description

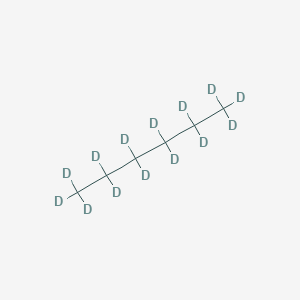

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZOEOYAKHREP-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176050 | |

| Record name | Hexane-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21666-38-6 | |

| Record name | Hexane-d14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-d14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Deuterated n-Hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated n-hexane (n-hexane-d14). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes common analytical workflows.

Introduction to Deuterated n-Hexane

Deuterated n-hexane, with the chemical formula C₆D₁₄, is an isotopologue of n-hexane where all 14 hydrogen atoms have been replaced by deuterium, the heavy isotope of hydrogen.[1] This substitution imparts unique properties that make it a valuable tool in various scientific applications. It is commonly used as a solvent in laboratory experiments, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, and as a reference standard in analytical chemistry.[1][2] Its use in drug metabolism and pharmacokinetic studies is also significant, where the kinetic isotope effect can be leveraged to understand metabolic pathways.

Core Physical Properties

The physical properties of deuterated n-hexane are similar but distinct from its non-deuterated counterpart due to the increased mass of deuterium. The following tables summarize the key physical properties of n-hexane-d14, with values for standard n-hexane provided for comparison.

Table 1: General and Molar Properties

| Property | Deuterated n-Hexane (n-Hexane-d14) | n-Hexane (Proteo) |

| Molecular Formula | C₆D₁₄[1] | C₆H₁₄[3] |

| CAS Number | 21666-38-6[1] | 110-54-3[4] |

| Molecular Weight | 100.26 g/mol [5][6] | 86.18 g/mol [4] |

| Appearance | Colorless liquid[1] | Colorless liquid[3] |

| Isotopic Purity | ≥99 atom % D[7] | N/A |

Table 2: Thermal and Density Properties

| Property | Deuterated n-Hexane (n-Hexane-d14) | n-Hexane (Proteo) |

| Boiling Point | 69 °C[1] | 69 °C[3] |

| Melting Point | -95 °C[7] | -95 °C[8] |

| Density | 0.767 g/mL at 25 °C[9] | 0.659 g/mL at 25 °C |

| Vapor Density | ~3 (vs air)[1] | ~3 (vs air) |

| Vapor Pressure | 132 mmHg at 20 °C[7] | 17.60 kPa (132 mmHg) at 20.0 °C[3] |

Table 3: Optical and Solubility Properties

| Property | Deuterated n-Hexane (n-Hexane-d14) | n-Hexane (Proteo) |

| Refractive Index | n20/D 1.3718[9] | n20/D 1.375[10] |

| Solubility in Water | 0.0095 g/L[1] | 9.5 mg/L (0.0095 g/L)[3] |

Experimental Protocols

Determination of Physical Properties

The physical constants presented are typically determined using well-established laboratory techniques.

Caption: General workflow for determining physical properties of a compound.

-

Boiling Point: Determined by distillation at atmospheric pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.

-

Melting Point: Measured using a melting point apparatus where the sample is slowly heated, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.[11]

-

Density: Typically measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the liquid at a specific temperature.

-

Refractive Index: Measured with a refractometer, which quantifies the extent to which light is bent when it passes through the liquid sample.[8]

Isotopic Purity and Structural Confirmation

The isotopic purity and structural integrity of deuterated n-hexane are critical and are primarily confirmed using NMR and mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to quantify any residual proteo-impurities. The absence or significant reduction of proton signals confirms high deuteration.[12] ²H (Deuterium) NMR can be used to confirm the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the deuterated compound. A "mass shift" of +14 is observed for C₆D₁₄ (100 amu) compared to C₆H₁₄ (86 amu).[7] The fragmentation pattern can also be analyzed to confirm the structure.[13][14][15] Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid and sensitive method for characterizing isotopic purity.[16]

Applications and Experimental Workflows

The primary application of deuterated n-hexane in research is as an NMR solvent and as an internal standard or analyte in mass spectrometry.

Workflow: NMR Analysis Using Deuterated n-Hexane

Deuterated solvents are essential in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte.[2]

Caption: A typical experimental workflow for NMR analysis using a deuterated solvent.

Workflow: Mass Spectrometry for Isotopic Enrichment Confirmation

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium into a molecule by measuring its mass-to-charge ratio.

Caption: Workflow for confirming the isotopic purity of a deuterated compound via MS.

References

- 1. Page loading... [guidechem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Hexane - Wikipedia [en.wikipedia.org]

- 4. n-Hexane [webbook.nist.gov]

- 5. ð-Hexane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-139-1 [isotope.com]

- 6. ð-Hexane (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Hexane-d14 D 99atom 21666-38-6 [sigmaaldrich.com]

- 8. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-HEXANE-D14 | 21666-38-6 [chemicalbook.com]

- 10. refractiveindex.info [refractiveindex.info]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. n-Hexane [webbook.nist.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Hexane-d14 CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core identification and property data for Hexane-d14, a deuterated form of n-hexane. The information is presented to support its use in various research and development applications.

Compound Identification and Properties

This compound is the isotopically substituted form of n-hexane where all fourteen hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This substitution makes it a valuable solvent in applications such as nuclear magnetic resonance (NMR) spectroscopy, as it minimizes interference from hydrogen signals.[1] Its chemical formula is C₆D₁₄.[2][3][4]

The key quantitative identifiers for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 21666-38-6[1][2][3][5] |

| Molecular Weight | 100.26 g/mol [2][5][6] |

| Molecular Formula | C₆D₁₄[2][3][4] |

| Synonyms | Tetradecadeuterohexane[2] |

| Linear Formula | CD₃(CD₂)₄CD₃ |

Methodologies and Protocols

Detailed experimental protocols for the determination of fundamental physical constants like the CAS number and molecular weight are established by international standards organizations. The CAS number is a unique identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. The molecular weight is calculated based on the atomic weights of the constituent isotopes. As this document serves as a reference for established data, detailed experimental workflows for these determinations are beyond its scope. Similarly, signaling pathway diagrams are not applicable to the physicochemical properties of this compound.

Data Visualization

The following diagram illustrates the core identifiers for this compound.

References

- 1. CAS 21666-38-6: n-Hexane-d{14} | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. N-HEXANE-D14 | 21666-38-6 [chemicalbook.com]

- 5. This compound | C6H14 | CID 140854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Hexane-d14, for NMR, 99+ atom % D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Isotopic Purity of Hexane-d14 in NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity requirements for Hexane-d14 (CD₃(CD₂)₄CD₃) when used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The quality of NMR data is critically dependent on the purity of the solvent, making a thorough understanding of these requirements essential for obtaining accurate and reliable results.

The Role of Isotopic Purity in NMR

Deuterated solvents are fundamental to ¹H NMR spectroscopy as they minimize solvent signal interference in the proton spectrum.[1][2][3] Since the deuterium (²H) nucleus resonates at a different frequency from the proton (¹H), substituting hydrogen with deuterium renders the solvent nearly invisible in a standard proton NMR experiment.[4][5] However, the deuteration is never 100% complete. The remaining ¹H atoms in the solvent molecule give rise to residual solvent signals. The intensity of these signals is directly proportional to the isotopic purity of the solvent.

High isotopic purity is crucial for several reasons:

-

Minimizing Signal Overlap: Residual solvent peaks can obscure signals from the analyte, making spectral interpretation difficult or impossible, especially if the analyte signals are in the same chemical shift region as the solvent peaks.[6][7]

-

Improving Signal-to-Noise Ratio: For dilute samples, the analyte signals are weak. A strong residual solvent signal can dominate the spectrum, making it difficult to detect the signals of interest.

-

Ensuring Accurate Quantification: In quantitative NMR (qNMR), the precise integration of analyte signals is paramount. Broad or intense residual solvent peaks can distort the baseline and interfere with the accurate integration of nearby analyte peaks, leading to significant errors in quantification.[8][9]

Isotopic Purity Grades of this compound

This compound is commercially available in several isotopic purity grades. The choice of grade depends on the specific requirements of the NMR experiment.

| Isotopic Purity (atom % D) | Common Applications | Considerations |

| 98% | Routine qualitative ¹H NMR for structural confirmation of moderately concentrated samples. | Most economical option. Residual ¹H signals will be more pronounced and may interfere with analyte signals. Not recommended for quantitative analysis or trace analysis. |

| 99% | Standard ¹H NMR for a wide range of applications, including routine structural elucidation and qualitative analysis.[10] | A good balance between cost and performance for most standard applications. |

| ≥99.5% | High-resolution ¹H NMR, analysis of low-concentration samples, and experiments where baseline quality is critical.[1][11] | Reduced intensity of residual solvent peaks, leading to a cleaner spectrum and improved signal-to-noise for weak signals. |

| ≥99.8% | Quantitative NMR (qNMR), Nuclear Overhauser Effect (NOE) studies, and other sensitive experiments requiring minimal solvent interference.[12] | Essential for accurate integration of analyte signals without interference from solvent peaks. The higher cost is justified by the need for high-quality, reproducible data. |

Chemical Purity and Common Impurities

Beyond isotopic purity, the chemical purity of this compound is also critical. Impurities can introduce extraneous signals into the NMR spectrum, complicating analysis.

Water Content

Water is a ubiquitous impurity in NMR solvents and is particularly problematic due to its reactivity and the variability of its chemical shift.[13][14] The residual H₂O (or HDO after exchange with deuterium from the solvent) peak can be broad and its position is highly dependent on temperature, concentration, and the presence of other substances that can participate in hydrogen bonding.[14][15] Most high-purity this compound grades specify a low water content (e.g., ≤0.01% - 0.05%).

Other Chemical Impurities

Other potential impurities in this compound include residual non-deuterated hexane, other aliphatic hydrocarbons, and contaminants from the manufacturing process or storage containers. The chemical shifts of some common impurities are listed below.

| Impurity | ¹H Chemical Shift Range (ppm) in Apolar Solvents (approx.) |

| n-Hexane | 0.88 (t), 1.26 (m) |

| Cyclohexane | 1.43 (s) |

| Silicone Grease | ~0.07 (s) |

| Water (H₂O/HDO) | Highly variable, typically 0.40 - 1.56 ppm in non-polar solvents |

Note: Chemical shifts are dependent on the specific solvent and other experimental conditions.[14][16][17]

Experimental Protocols for Purity Assessment

The isotopic and chemical purity of this compound can be determined using a combination of analytical techniques.

Determination of Isotopic Purity by ¹H NMR

Quantitative ¹H NMR (qNMR) can be used to determine the isotopic purity by comparing the integral of the residual ¹H signal of this compound to that of a known internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of a high-purity, non-volatile internal standard (e.g., 1,4-dinitrobenzene, maleic acid) into an NMR tube.[18] The standard should have a simple spectrum with at least one signal that does not overlap with the residual this compound signals.

-

Accurately weigh a precise amount of the this compound solvent into the same NMR tube.

-

Ensure the sample is thoroughly mixed.

-

-

NMR Data Acquisition:

-

Use a single-pulse experiment without ¹³C decoupling during the acquisition.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the internal standard and the residual solvent protons to ensure full relaxation. This is critical for accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[8]

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the well-resolved signal of the internal standard and the residual ¹H signals of this compound.

-

Calculate the isotopic purity using the following formula:

Where:

-

I = Integral area

-

N = Number of protons for the integrated signal

-

m = Mass

-

MW = Molecular weight

-

P = Purity of the standard

-

std = Internal standard

-

solv = Solvent

-

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) can determine the distribution of isotopologues and thus the isotopic purity.[6][19][20]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound in a suitable volatile solvent.

-

-

Mass Spectrometry Analysis:

-

Infuse the sample directly into the mass spectrometer or use a gas chromatography inlet.

-

Acquire the mass spectrum in full scan mode with high resolution to resolve the different isotopologues (e.g., C₆D₁₄, C₆HD₁₃, C₆H₂D₁₂, etc.).

-

-

Data Analysis:

-

Extract the ion currents for each isotopologue.

-

Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated species compared to the partially protonated species.

-

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the standard method for determining the water content in organic solvents.[9][21]

Methodology:

-

Instrument Setup:

-

Prepare the Karl Fischer titrator with fresh reagents. The choice between volumetric and coulometric titration depends on the expected water content (coulometric is more sensitive for trace amounts).[9]

-

-

Titration:

-

Inject a precisely known volume or weight of the this compound sample into the titration cell.

-

The reagent is titrated until all the water in the sample has reacted. The endpoint is detected potentiometrically.

-

-

Calculation:

-

The instrument software calculates the water content based on the amount of reagent consumed.

-

Visualizing Workflows and Relationships

The following diagrams illustrate key decision-making and experimental workflows related to the use of this compound in NMR.

Caption: Workflow for choosing the appropriate isotopic purity of this compound.

Caption: Workflow for the analytical verification of this compound purity.

Conclusion

The selection of this compound with the appropriate isotopic purity is a critical determinant of the quality of NMR data. For routine qualitative analyses of sufficiently concentrated samples, a lower isotopic purity of 98-99% may be adequate. However, for more demanding applications such as quantitative NMR, the analysis of dilute samples, or sensitive experiments like NOE studies, a higher isotopic purity of ≥99.8% is strongly recommended to minimize interferences from residual solvent signals. In all cases, attention must also be paid to chemical purity, particularly the water content, to ensure the acquisition of high-quality, reliable, and interpretable NMR spectra. Verifying the purity of a new solvent batch through the described analytical methods is a crucial step in maintaining data integrity in regulated and research environments.

References

- 1. allanchem.com [allanchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. usp.org [usp.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 13. ukisotope.com [ukisotope.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. epfl.ch [epfl.ch]

- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 19. NMR Solvents & Consumables | Cambridge Isotope Labs [isotope.com]

- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 21. otsuka.co.jp [otsuka.co.jp]

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of Organic Compounds in Hexane-d14

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of organic compounds in Hexane-d14 (deuterated hexane). This compound is a common solvent in nuclear magnetic resonance (NMR) spectroscopy and certain chemical reactions where a nonpolar, aprotic environment is required. Understanding the solubility of various organic molecules in this solvent is crucial for experimental design, execution, and data interpretation in fields ranging from synthetic chemistry to drug discovery.

Core Principles: Understanding Solubility in a Nonpolar Aprotic Solvent

The solubility of an organic compound in any solvent is governed by the principle of "like dissolves like."[1][2][3] This adage is a simplified representation of the underlying intermolecular forces at play. Hexane, and by extension this compound, is a nonpolar solvent. Its molecules primarily interact through weak van der Waals forces (specifically, London dispersion forces).[4][5] Consequently, it is an excellent solvent for other nonpolar compounds but a poor solvent for polar and ionic species.

Several factors influence the solubility of an organic compound in this compound:

-

Polarity: Nonpolar compounds with low dielectric constants are generally soluble in hexane.[6] As the polarity of a molecule increases, its solubility in hexane decreases.[6][7]

-

Intermolecular Forces: Compounds that primarily exhibit London dispersion forces will be more soluble in hexane. The presence of stronger intermolecular forces, such as dipole-dipole interactions and especially hydrogen bonding, dramatically reduces solubility in nonpolar solvents.[2]

-

Size and Shape: For homologous series of nonpolar compounds, solubility in hexane often increases with molecular weight to a certain point. However, for polar compounds, increasing the length of a nonpolar alkyl chain can enhance solubility in hexane.[2][8]

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice must be overcome by the energy released through solvation. High lattice energies can lead to poor solubility, even for relatively nonpolar compounds.

It is important to note that for the purposes of this guide, the solubility of organic compounds in hexane is considered a close approximation for their solubility in this compound. The isotopic substitution of hydrogen with deuterium has a negligible effect on the polarity and intermolecular forces of the solvent.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of various classes of organic compounds in hexane at or near room temperature. Data for this compound is scarce, and therefore, data for non-deuterated hexane is presented as a reliable substitute.

Table 1: Solubility of Alkanes and Aromatic Hydrocarbons in Hexane

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Hexane |

| n-Pentane | C₅H₁₂ | 72.15 | Miscible[4] |

| n-Heptane | C₇H₁₆ | 100.21 | Miscible |

| n-Octane | C₈H₁₈ | 114.23 | Miscible[4] |

| Cyclohexane | C₆H₁₂ | 84.16 | Miscible |

| Benzene | C₆H₆ | 78.11 | Miscible[9] |

| Toluene | C₇H₈ | 92.14 | Miscible |

| Naphthalene | C₁₀H₈ | 128.17 | Soluble |

Table 2: Solubility of Alcohols in Hexane (at 20 °C)

| Compound | Formula | Molar Mass ( g/mol ) | Solubility (mol alcohol/100g hexane) |

| Methanol | CH₃OH | 32.04 | 0.12 |

| Ethanol | C₂H₅OH | 46.07 | Miscible in some proportions, but not fully miscible |

| n-Propanol | C₃H₇OH | 60.10 | Soluble |

| n-Butanol | C₄H₉OH | 74.12 | 0.11[7] |

| n-Pentanol | C₅H₁₁OH | 88.15 | Soluble |

| n-Hexanol | C₆H₁₃OH | 102.17 | Highly Soluble |

Note: The solubility of alcohols in hexane increases with the length of the carbon chain as the nonpolar character of the molecule becomes more dominant.[2][8]

Table 3: Solubility of Ketones and Aldehydes in Hexane

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Hexane |

| Acetone | C₃H₆O | 58.08 | Soluble[10] |

| Cyclohexanone | C₆H₁₀O | 98.14 | Soluble[10] |

| Propanal | C₃H₆O | 58.08 | Soluble[10] |

| Benzaldehyde | C₇H₆O | 106.12 | Soluble[10] |

Note: Aldehydes and ketones are generally soluble in organic solvents like hexane.[11][12]

Table 4: Solubility of Carboxylic Acids in Hexane

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Hexane |

| Acetic Acid | C₂H₄O₂ | 60.05 | Sparingly soluble |

| Propanoic Acid | C₃H₆O₂ | 74.08 | Soluble |

| Butanoic Acid | C₄H₈O₂ | 88.11 | Soluble |

| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | Highly Soluble[13] |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | Sparingly soluble in cold hexane, soluble in hot hexane |

Note: The solubility of carboxylic acids in hexane increases with the length of the alkyl chain due to the increasing nonpolar character.[14][15][16]

Table 5: Solubility of Esters and Amines in Hexane

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Hexane |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Miscible |

| Butyl Acetate | C₆H₁₂O₂ | 116.16 | Miscible |

| Triethylamine | C₆H₁₅N | 101.19 | Soluble |

| Aniline | C₆H₇N | 93.13 | Soluble |

Note: Esters are generally good solvents for a wide array of compounds and are miscible with hydrocarbons. Amines are also generally soluble in organic solvents.[17]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[18][19][20]

Shake-Flask Method for Determining the Solubility of a Solid in this compound

This method involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

Vials with screw caps

-

This compound

-

The solid organic compound of interest

-

Analytical balance

-

Shaker or orbital agitator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[21]

-

Add a known volume or mass of this compound to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or orbital agitator within a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[21]

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound.

Visual Method for Qualitative Solubility Assessment

A quick, qualitative assessment of solubility can be performed visually.

Procedure:

-

Place approximately 10 mg of the solid or 2-3 drops of the liquid compound into a small test tube.

-

Add approximately 1 mL of this compound to the test tube.

-

Vigorously shake the test tube for 30-60 seconds.

-

Observe the mixture.

-

Soluble: The compound completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some undissolved material remains.

-

Insoluble: The compound does not appear to dissolve, and two distinct phases (for liquids) or a solid residue (for solids) are observed.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of organic compounds in this compound.

Caption: Factors influencing the solubility of organic compounds in this compound.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: A logical flowchart for predicting the solubility of an organic compound in this compound.

Conclusion

The solubility of organic compounds in this compound is fundamentally dictated by the principle of "like dissolves like." Nonpolar compounds generally exhibit high solubility, while the presence of polar functional groups, particularly those capable of hydrogen bonding, significantly diminishes solubility. The provided quantitative data, while based on hexane, serves as a strong predictive tool for behavior in its deuterated counterpart. For precise solubility determination, the shake-flask method remains the most reliable experimental protocol. The information and methodologies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with organic compounds in a this compound solvent system.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. who.int [who.int]

- 4. Physical Properties of Alkanes [saylordotorg.github.io]

- 5. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. oit.edu [oit.edu]

- 7. Solved Table 1. Solubility of alcohols in water and hexane. | Chegg.com [chegg.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Solved I. Aldehydes and Ketones Table 6. Solubility of | Chegg.com [chegg.com]

- 11. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. researchgate.net [researchgate.net]

- 20. bioassaysys.com [bioassaysys.com]

- 21. quora.com [quora.com]

Hexane-d14: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for Hexane-d14 (CAS: 21666-38-6), a deuterated solvent essential for various applications, including Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[4] It is a highly flammable liquid and vapor.[4][5][6][7] Inhalation may cause drowsiness or dizziness.[4][5] It is harmful if swallowed and can cause lung damage, potentially being fatal if it enters the airways.[4][6][8] Prolonged or repeated exposure may cause damage to organs, particularly the central and peripheral nervous systems.[2][4][5][9] It is also suspected of damaging fertility or the unborn child.[6][8] this compound causes skin and serious eye irritation.[5][6][8] Furthermore, it is toxic to aquatic life with long-lasting effects.[6][8]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. It is a colorless, volatile liquid with a petroleum-like odor.[3][4][7] It is insoluble in water but miscible with most organic solvents like chloroform, ether, and alcohol.[3][4]

| Property | Value | Source |

| Molecular Formula | C₆D₁₄ | [1][5] |

| Molecular Weight | 100.26 g/mol | [2][7][9][10] |

| Appearance | Clear, colorless liquid | [3][4][7] |

| Odor | Petroleum distillates | [7] |

| Melting Point | -95 °C / -139 °F | [2][7][9] |

| Boiling Point | 69 °C / 156.2 °F | [2][3][9] |

| Flash Point | -22 °C / -7.6 °F (closed cup) | [7] |

| Autoignition Temperature | 240 °C / 464 °F | [7] |

| Vapor Pressure | 132 mmHg @ 20 °C | [2][7][9] |

| Vapor Density | 2.97 - 3 (Air = 1.0) | [2][4][9] |

| Specific Gravity | 0.767 g/mL at 25 °C | [2][3][9] |

| Explosion Limits | Lower: 1.1 - 1.2% (V) Upper: 7.5 - 7.7% (V) | [2][4][5][7] |

| Water Solubility | Insoluble | [1][3] |

Toxicological Information

Exposure to this compound can lead to various adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[11]

| Toxicity Metric | Value | Species | Exposure Route | Source |

| LD50 (Oral) | 25,000 - 28,710 mg/kg | Rat | Oral | [4][5] |

| LC50 (Inhalation) | 48,000 ppm | Rat | Inhalation (4h) | [4][5] |

| TCLo (Inhalation) | 190 ppm | Human | Inhalation (8W) | [4] |

Key Health Effects:

-

Acute Effects: Inhalation of high concentrations can lead to central nervous system (CNS) depression, with symptoms including dizziness, headache, and nausea.[11] Direct contact can cause skin and eye irritation.[4][5]

-

Chronic Effects: Long-term exposure is associated with polyneuropathy, characterized by numbness in the extremities, muscle weakness, and fatigue.[11] It may also cause damage to the kidneys and testes.[5] There is evidence to suggest it may impair fertility.[4]

Occupational Exposure Limits

To minimize the risk of adverse health effects, adhere to the established occupational exposure limits.

| Regulatory Body | Limit | Value | Notes |

| ACGIH | TWA | 50 ppm | Central Nervous System impairment, Eye irritation, Peripheral neuropathy |

| OSHA | PEL (TWA) | 50 ppm | - |

Experimental Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE)

A critical component of safe handling is the consistent and correct use of personal protective equipment.

Caption: Personal Protective Equipment (PPE) protocol for handling this compound.

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and maintaining the quality of the solvent.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8] No smoking.[5] Use non-sparking tools and explosion-proof equipment.[5][7][8]

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[5][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents.[5][7] The storage area should be designated for flammable liquids.[2][7][9]

Caption: Workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][5][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[5]

-

Fire-Fighting Instructions: Evacuate the area. Fight the fire from a safe distance. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Use water spray to cool exposed containers.[5]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[4] Absorb the spill with an inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal.[6]

-

Major Spills: Evacuate personnel and move upwind.[4] Alert emergency responders.[4] Contain the spill if possible without risk. Prevent entry into sewers and waterways.[6]

Hazard Mitigation and Protective Measures

The following diagram illustrates the relationship between the hazards of this compound and the necessary protective measures.

Caption: Relationship between this compound hazards and protective measures.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[4][6] Do not dispose of it down the drain or into the environment.[6]

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure all laboratory personnel are trained on its proper handling and emergency procedures.

References

- 1. CAS 21666-38-6: n-Hexane-d{14} | CymitQuimica [cymitquimica.com]

- 2. This compound D 99atom 21666-38-6 [sigmaaldrich.com]

- 3. N-HEXANE-D14 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. isotope.com [isotope.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. へキサン-d14 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound (CAS 21666-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. epa.gov [epa.gov]

- 12. fishersci.com [fishersci.com]

Hexane-d14 material safety data sheet (MSDS) information

Hexane-d14: A Technical Safety and Handling Guide

This compound, a deuterated form of n-hexane, is a crucial solvent in nuclear magnetic resonance (NMR) spectroscopy and various chemical research applications.[1][2] Its unique isotopic composition, where fourteen hydrogen atoms are replaced by deuterium, allows it to be used as a non-interfering medium in NMR studies.[1] While it shares many properties with its non-deuterated counterpart, n-hexane, it is imperative for researchers and laboratory professionals to be fully aware of its specific hazards and handling requirements. This guide provides an in-depth overview of the material safety data for this compound, focusing on its physical, chemical, and toxicological properties, as well as safe handling procedures.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆D₁₄ or CD₃(CD₂)₄CD₃ | [1][3] |

| Molecular Weight | 100.26 g/mol | [4] |

| CAS Number | 21666-38-6 | [1][3][5] |

| Appearance | Colorless, clear liquid | [2][5][6][7] |

| Odor | Petroleum-like / Paraffinic | [5][6] |

| Density | 0.767 g/mL at 25 °C | [2] |

| Specific Gravity | 0.6603 at 20 °C (water=1) | [6] |

| Melting Point | -95 °C / -139 °F | [5] |

| Boiling Point | 69 °C | [7] |

| Refractive Index | n20/D 1.3718 | [2] |

| Solubility | Insoluble in water; mixes with most organic solvents. | [2][6][7] |

Table 2: Flammability and Explosive Properties

| Property | Value | Source |

| Flash Point | -22 °C / -7.6 °F | [5] |

| -12 °C / 10.4 °F (closed cup) | [8] | |

| Autoignition Temperature | 240 °C / 464 °F | [5] |

| 437 °F | [6] | |

| Lower Explosive Limit (LEL) | 1.1 - 1.2% (V) | [3][5][6] |

| Upper Explosive Limit (UEL) | 7.5 - 7.7% (V) | [3][5][6] |

| Vapor Pressure | 132 mmHg at 20 °C | [5] |

| 99.983 mmHg | [6] | |

| Vapor Density | 2.97 - 3.0 (air=1) | [5][6][7] |

Toxicological Information and Exposure Limits

This compound is considered a hazardous substance.[6] Chronic exposure or inhalation can lead to significant health effects, including damage to the nervous system.[5][6] The toxicological data for its non-deuterated form, n-hexane, is often used as a reference.

Experimental Protocols

The safety data sheets reviewed for this compound summarize the results of toxicological studies but do not provide detailed experimental methodologies for these tests. The data presented below is extracted from these summaries. For complete experimental protocols, researchers should consult the original toxicological studies cited in comprehensive databases like the Registry of Toxic Effects of Chemical Substances (RTECS).[6]

Table 3: Acute Toxicity Data (for n-Hexane)

| Type | Route | Species | Value | Source |

| LD50 | Oral | Rat | 28,710 mg/kg | [6] |

| Oral | Rat | 25,000 mg/kg | [3] | |

| LC50 | Inhalation | Rat | 48,000 ppm / 4h | [3][6] |

| TCLo | Inhalation | Human | 190 ppm / 8W | [6] |

| Eye Irritation | Eye | Rabbit | 10 mg (Mild) | [6] |

Table 4: Occupational Exposure Limits

| Organization | Limit Type | Value | Notes |

| ACGIH (USA) | TWA | 50 ppm | Central Nervous System impairment, Eye irritation, Peripheral neuropathy. |

| OSHA (USA) | PEL (TWA) | 50 ppm |

Hazard Identification and Safety Procedures

This compound is classified as a highly flammable liquid and vapor, a skin irritant, and may be fatal if swallowed and enters the airways.[3][4][8][9] It is also suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure.[4][8][9]

Emergency Response for Spills

A critical aspect of laboratory safety is a clear and effective emergency response plan. The following workflow outlines the necessary steps to take in the event of a this compound spill.

Caption: Emergency response workflow for a this compound spill.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are critical to minimize the risks associated with this compound.

-

Handling : Always work in a well-ventilated area, preferably under a chemical fume hood.[3][9] Use non-sparking tools and take precautionary measures against static discharge.[3][5][9] Avoid contact with skin and eyes and do not breathe vapors.[3][9]

-

Storage : Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3][9] The storage area should be a designated flame-proof area, away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[2][3][6]

-

Personal Protective Equipment (PPE) : The minimum required PPE includes safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.[3] In case of inadequate ventilation, respiratory protection is necessary.[3]

First-Aid Measures

In case of exposure, immediate action is required:

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][5]

-

Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[3][5]

-

Ingestion : Do NOT induce vomiting.[8][9] Immediately call a poison center or doctor. If swallowed, the substance may be fatal as it can enter the airways.[3][4][8][9]

References

- 1. CAS 21666-38-6: n-Hexane-d{14} | CymitQuimica [cymitquimica.com]

- 2. N-HEXANE-D14 | 21666-38-6 [chemicalbook.com]

- 3. isotope.com [isotope.com]

- 4. This compound | C6H14 | CID 140854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. echemi.com [echemi.com]

A Technical Guide to High-Purity Hexane-d14 for Researchers and Drug Development Professionals

Introduction

Hexane-d14, the perdeuterated isotopologue of n-hexane, is a high-purity solvent indispensable for a range of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility is particularly pronounced in the analysis of nonpolar molecules, where the absence of proton signals from the solvent is critical for obtaining clean and interpretable spectra. This technical guide provides an in-depth overview of the commercial suppliers of high-purity this compound, its key applications in research and drug development, and detailed experimental protocols for its use.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, primarily for use as an NMR solvent. The key quality indicators for this product are its isotopic purity (the percentage of deuterium atoms) and its chemical purity. Higher isotopic purity minimizes residual proton signals from the solvent, while high chemical purity ensures that contaminants do not interfere with the analysis. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Name/Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound (303003) | ≥99%[1] | ≥99% (CP)[1] | 1 g, 5 g[1] |

| Cambridge Isotope Laboratories, Inc. | n-Hexane (D₁₄, 98%) (DLM-139) | ≥98% | ≥98%[2] | 1 g, 5 g |

| Thermo Scientific Chemicals | n-Hexane-d14, for NMR (AC244010010) | ≥99% | Not Specified | 1 g[3] |

| CDN Isotopes | n-Hexane-d14 | ≥99% | Not Specified | Contact for details |

| LGC Standards | N-Hexane-d14 (TRC-H294473) | Not Specified | Not Specified | 10 mg, 50 mg, 100 mg[4] |

| China Isotope | N-HEXANE(D14,98%) (DC-139-5) | 98.00% | 98.00%[5] | 5 g[5] |

Core Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several key areas of scientific research and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of this compound is as a deuterated solvent in NMR spectroscopy.[6] Its nonpolar nature makes it an excellent choice for dissolving hydrophobic and nonpolar analytes, allowing for high-resolution analysis of their molecular structure and dynamics.

-

Polymer Characterization: this compound is used to dissolve and analyze nonpolar polymers. NMR can provide information on polymer composition, tacticity, molecular weight distribution, and monomer sequencing.[7][8][9]

-

Lipid Analysis: In lipidomics, this compound can be used to study the structure and composition of lipids, which are often soluble in nonpolar solvents.[10]

-

Reaction Monitoring: For chemical reactions involving nonpolar reactants, intermediates, and products, this compound can serve as the solvent for in-situ NMR reaction monitoring.

Drug Development and Pharmacokinetic Studies

Deuterated compounds, including this compound as a solvent for analysis, play a significant role in modern drug discovery and development.[11][12][13][14]

-

Metabolic Stability Studies: Replacing hydrogen with deuterium in a drug molecule can alter its metabolic profile. This is due to the "Kinetic Isotope Effect" (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage.[15] This can lead to a longer drug half-life and improved pharmacokinetic properties.[11][12]

-

Deuterated Internal Standards for Mass Spectrometry: Deuterated analogs of drug candidates are widely used as internal standards in liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis.[12][16][17][18] Because they are chemically identical to the analyte but have a different mass, they can be used to accurately quantify the drug in biological matrices.

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation and Analysis of a Nonpolar Polymer in this compound

This protocol provides a representative workflow for the characterization of a nonpolar polymer, such as polyethylene or polypropylene, using ¹H NMR spectroscopy with this compound as the solvent.

Materials:

-

High-purity this compound (≥99 atom % D)

-

Polymer sample (5-25 mg for ¹H NMR)[19]

-

High-quality 5 mm NMR tubes

-

Glass vials

-

Pasteur pipettes and bulbs

-

Glass wool or filter plug

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Sample Weighing and Dissolution:

-

Accurately weigh 5-25 mg of the dry polymer sample into a clean, dry glass vial.[19]

-

Add approximately 0.6-0.7 mL of this compound to the vial.[19]

-

Cap the vial and gently vortex or sonicate to dissolve the polymer completely. This may take some time, and gentle heating may be required for some polymers, but ensure the vial is properly sealed to prevent solvent evaporation.

-

-

Sample Filtration and Transfer:

-

Place a small plug of glass wool or a pre-made filter into a clean Pasteur pipette.

-

Carefully draw the polymer solution into the pipette, leaving any undissolved particulates behind.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be approximately 0.6-0.7 mL.[19][20]

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the this compound.

-

Shim the magnetic field to achieve good homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters for a ¹H NMR experiment. Typical parameters include:

-

Pulse sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range of the polymer.

-

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Apply a baseline correction.

-

Integrate the relevant peaks to determine the relative ratios of different proton environments within the polymer, which can be used to analyze its structure, composition, and purity.

-

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound and deuterated compounds.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. ð-Hexane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-139-1 [isotope.com]

- 3. n-Hexane-d14, for NMR, 99+ atom % D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N-Hexane-d14 | CAS 21666-38-6 | LGC Standards [lgcstandards.com]

- 5. N-HEXANE(D14,98%) – China Isotope [en.isotopechem.com]

- 6. N-HEXANE-D14 | 21666-38-6 [chemicalbook.com]

- 7. measurlabs.com [measurlabs.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. (1)H and (13)C NMR spectroscopic studies of hexane-extractable lipids from soils under shelterbelts of different age and composition of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Deuterated Compounds [simsonpharma.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. texilajournal.com [texilajournal.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. sites.bu.edu [sites.bu.edu]

Navigating the Deuterated Solvent Market: A Technical Guide to Cost-Effective Sourcing

For researchers, scientists, and drug development professionals, the acquisition of deuterated solvents is a critical yet often costly aspect of their work. This in-depth technical guide explores various avenues for sourcing these essential laboratory reagents, with a focus on cost-effectiveness. We will delve into commercial suppliers, in-house synthesis, and recycling protocols, providing quantitative data and detailed methodologies to empower informed decision-making.

Deuterated solvents are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone analytical technique for molecular structure elucidation.[1][2][3][4] By replacing hydrogen atoms with deuterium, these solvents minimize solvent interference in ¹H NMR spectra, leading to cleaner and more interpretable results.[2][3][5] However, the specialized and resource-intensive methods required for their production contribute to their high price, a significant consideration for any research budget.[2][6][7][8][9]

Commercial Suppliers: A Landscape of Options

A number of reputable chemical suppliers offer a wide range of deuterated solvents. These companies provide products with guaranteed purity and isotopic enrichment, which is crucial for sensitive NMR experiments.[2][10][11] Key players in this market include Cambridge Isotope Laboratories, Inc. (CIL) and its subsidiary Eurisotop, MilliporeSigma (formerly Sigma-Aldrich), FUJIFILM Wako, TCI America, Apollo Scientific, Zeochem, and SYNMR Chemicals.[12][13][14][15][16]

When selecting a commercial supplier, factors such as the required isotopic purity, the quantity needed, and potential institutional discounts should be considered.[17] Solvents with higher isotopic enrichment (≥99.8%) produce cleaner spectra but are more expensive.[2] For routine analyses, a cost-benefit analysis may favor a slightly lower purity solvent.[2]

Table 1: Comparison of Commonly Used Deuterated Solvents and Their Applications

| Solvent | Key Properties | Typical Applications | Primary Advantages | Main Limitations |

| Deuterated Chloroform (CDCl₃) | Moderate polarity, low hydrogen-bonding | General organic compounds, routine analysis | Affordable, versatile, easy to remove | May overlap with aromatic signals, limited solubility for polar compounds |

| Deuterium Oxide (D₂O) | High polarity, protic | Water-soluble compounds, studying exchangeable protons | Ideal for biological samples | Can exchange with labile protons on the analyte |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | High polarity, aprotic | Polar and ionic compounds, polymers | Excellent solvating power for a wide range of substances | High boiling point can make sample recovery difficult |

| Deuterated Methanol (CD₃OD) | High polarity, protic | Polar compounds | Good for compounds requiring a protic environment | Can exchange with labile protons on the analyte |

In-House Synthesis: A Cost-Saving Alternative

For laboratories with the appropriate expertise and equipment, in-house synthesis of common deuterated solvents can offer significant cost savings, particularly when D₂O is readily available.[18] Several methods have been reported for the preparation of solvents like deuterated chloroform, dimethyl sulfoxide, and methanol.

Synthesis of Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Deuterated DMSO is typically produced through a hydrogen-deuterium exchange reaction between regular DMSO and heavy water (D₂O) in the presence of a basic catalyst.[1][19][20] This process is driven to completion by repeated cycles of heating, exchange, and removal of water.[19][20]

Experimental Protocol: Generalized Method for DMSO-d₆ Synthesis [19][21]

Objective: To replace the six protons of dimethyl sulfoxide with deuterium atoms to produce hexadeuterodimethyl sulfoxide (DMSO-d₆).

Materials:

-

Dimethyl sulfoxide ((CH₃)₂SO)

-

Heavy water (D₂O), 99%+ isotopic purity

-

Basic catalyst (e.g., potassium hydroxide)

-

Reaction vessel with a distillation apparatus

Procedure:

-

Mix dimethyl sulfoxide and heavy water in the reaction vessel.

-

Add the basic catalyst to the mixture.

-

Heat the mixture to 90-95°C for 1-3 hours to facilitate the H/D exchange.[21]

-

Increase the temperature to 130-150°C to distill off the water (a mixture of H₂O, HDO, and D₂O).[21]

-

Repeat the addition of fresh D₂O and the heating/distillation cycle 2-5 times to achieve a high degree of deuteration.[21]

-

After the final exchange cycle, purify the resulting deuterated DMSO by fractional distillation under reduced pressure, collecting the fraction at 100-110°C.[21]

-

The crude product can be further purified by recrystallization at 16-18°C and low-temperature filtration to obtain refined deuterated dimethyl sulfoxide with a deuteration degree greater than 99.8%.[21]

Figure 1: In-house Synthesis Workflow for Deuterated Solvents

References

- 1. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]

- 2. allanchem.com [allanchem.com]

- 3. myuchem.com [myuchem.com]

- 4. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 5. Deuterated Solvents — Nanalysis [nanalysis.com]

- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 7. fundamentalbusinessinsights.com [fundamentalbusinessinsights.com]

- 8. datahorizzonresearch.com [datahorizzonresearch.com]

- 9. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 10. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 12. Deuterated Solvents & Stable Isotope-Labeled Compounds | Eurisotop [eurisotop.com]

- 13. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 14. netascientific.com [netascientific.com]

- 15. chromservis.eu [chromservis.eu]

- 16. ukisotope.com [ukisotope.com]

- 17. m.youtube.com [m.youtube.com]

- 18. reddit.com [reddit.com]

- 19. benchchem.com [benchchem.com]

- 20. grokipedia.com [grokipedia.com]

- 21. CN109020849B - Preparation method of deuterated dimethyl sulfoxide - Google Patents [patents.google.com]

Applications of Hexane-d14 in Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexane-d14, the deuterated analogue of n-hexane, serves as a critical tool in modern chemical research. Its unique isotopic composition, where all 14 hydrogen atoms are replaced by deuterium, imparts properties that are invaluable for a range of sophisticated analytical techniques. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.

Core Applications at a Glance

This compound is predominantly utilized in three key areas of chemical research:

-

Internal Standard in Mass Spectrometry (MS): Particularly in Gas Chromatography-Mass Spectrometry (GC-MS), this compound is an ideal internal standard for the quantification of volatile organic compounds (VOCs), including its non-deuterated counterpart, n-hexane.

-

Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy: Its deuterated nature makes it an excellent "silent" solvent for NMR analysis, allowing for the observation of analyte signals without interference from protonated solvent peaks.

-

Isotopic Tracer in Mechanistic Studies: The deuterium labels serve as a powerful tool to track the fate of hexane molecules or fragments in chemical reactions and environmental processes, thereby elucidating complex reaction mechanisms and pathways.

Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a slight alteration of the physicochemical properties of hexane. These differences are fundamental to its applications.

| Property | n-Hexane (C6H14) | This compound (C6D14) |

| Molecular Weight | 86.18 g/mol [1] | 100.26 g/mol [2] |

| Boiling Point | 69 °C[3] | 69 °C[2] |

| Melting Point | -95 °C[3] | -95 °C[2] |

| Density | 0.6594 g/mL at 20°C[4] | ~0.767 g/mL at 25°C[2] |

| Refractive Index | 1.3749 at 20°C[4] | 1.3718 at 20°C[2] |

| Isotopic Purity | Not Applicable | Typically ≥99 atom % D[2] |

Application 1: Internal Standard in GC-MS Analysis

The use of an isotopically labeled internal standard is a cornerstone of accurate quantification in mass spectrometry.[5] this compound is the preferred internal standard for the analysis of n-hexane and other volatile organic compounds due to its chemical similarity to the analyte, ensuring analogous behavior during sample preparation and analysis.[5]

Experimental Protocol: Quantification of VOCs in Water by GC-MS

This protocol outlines the determination of volatile organic compounds in water using a purge-and-trap system coupled with GC-MS, employing this compound as an internal standard.

1. Reagents and Standards:

- Reagent Water: Purified water free of interfering compounds.

- Methanol: Purge-and-trap grade.

- Stock Standard Solution: A certified standard mixture of target VOCs in methanol.

- Internal Standard (IS) Stock Solution: this compound in methanol (e.g., 2000 mg/L).

- Working Internal Standard Solution: Dilute the IS stock solution in methanol to a suitable concentration (e.g., 25 µg/mL).

- Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the stock standard solution into reagent water. Add a constant amount of the working internal standard solution to each calibration standard. A typical concentration for the internal standard in the final solution is 5 µg/L.

2. Sample Preparation:

- Collect water samples in 40-mL vials with PTFE-lined septa.

- Add a preservative if required (e.g., hydrochloric acid to pH <2).

- Just before analysis, spike a known volume of the sample (e.g., 5 mL) with the working internal standard solution to achieve the same concentration as in the calibration standards.

3. GC-MS Instrumentation and Conditions:

- System: Gas chromatograph with a mass spectrometer detector and a purge-and-trap concentrator.

- Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness).

- Purge and Trap Parameters:

- Purge Gas: Helium

- Purge Time: 11 minutes

- Desorb Time: 2 minutes

- Bake Time: 7 minutes

- GC Parameters:

- Injector Temperature: 200°C

- Oven Program: 35°C (hold 5 min), ramp to 170°C at 8°C/min, then to 220°C at 20°C/min (hold 3 min).

- MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: 35-300 amu

- Acquisition Mode: Full Scan

4. Data Analysis:

- Identify the characteristic ions for n-hexane (e.g., m/z 57, 86) and this compound (e.g., m/z 66, 100).

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

- Quantify the concentration of n-hexane in the samples by calculating the analyte-to-internal standard peak area ratio and using the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

Application 2: Solvent in NMR Spectroscopy

In NMR spectroscopy, the signal from the solvent can overwhelm the signals from the analyte. Deuterated solvents, such as this compound, are used to circumvent this issue. The deuterium nucleus has a different resonance frequency than protons, making the solvent essentially transparent in ¹H NMR spectra.[6] this compound is particularly useful for non-polar analytes.

Experimental Protocol: Preparing an NMR Sample with this compound

This protocol describes the preparation of a sample for ¹H NMR analysis using this compound as the solvent.

1. Materials:

- High-quality 5 mm NMR tube and cap.

- This compound (NMR grade, ≥99 atom % D).

- Analyte (solid or liquid).

- Pasteur pipette or syringe.

- Vortex mixer.

2. Sample Preparation:

- For a solid sample: Accurately weigh 5-20 mg of the analyte directly into the NMR tube.

- For a liquid sample: Use a micropipette to transfer 10-30 µL of the liquid analyte into the NMR tube.

- Add approximately 0.6-0.7 mL of this compound to the NMR tube using a clean Pasteur pipette or syringe.

- Cap the NMR tube securely.

- Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication may be necessary for sparingly soluble samples.

- Visually inspect the solution to ensure there are no suspended particles. If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.

3. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of this compound.

- Shim the magnetic field to achieve optimal homogeneity and resolution.

- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).

NMR Sample Preparation Workflow

Application 3: Isotopic Tracer in Reaction Mechanism Studies

The inert nature of the C-D bond compared to the C-H bond allows chemists to use deuterated compounds to probe reaction mechanisms. By tracking the position of the deuterium atoms in the products, one can infer the pathways of bond formation and cleavage.[7] While specific examples for this compound are less common in readily available literature, the principles can be illustrated with related hydrocarbon reactions. For instance, in catalytic isomerization of alkanes, the distribution of deuterium in the products can reveal whether the mechanism involves carbocation intermediates and hydride shifts.[8]

Conceptual Experimental Approach: Studying Hexane Isomerization

1. Reaction Setup:

- A microreactor is charged with a suitable catalyst (e.g., a zeolite or a supported platinum catalyst).

- A feed stream of this compound is passed over the catalyst at a controlled temperature and pressure.

2. Product Analysis:

- The reaction products are collected and analyzed by GC-MS.

- The mass spectra of the product isomers (e.g., 2-methylpentane, 3-methylpentane) are carefully examined to determine the number and location of deuterium atoms.

3. Mechanistic Interpretation:

- Scenario 1: Intact Deuterium Scrambling. If the product isomers retain all 14 deuterium atoms but their positions are scrambled, it would suggest a mechanism involving reversible formation of carbocations and rapid deuterium shifts.

- Scenario 2: Deuterium Loss. If the products show a loss of deuterium (i.e., contain some C-H bonds), it could indicate exchange with a proton source in the system, such as acidic sites on the catalyst.

- Scenario 3: Specific Deuterium Positions. If the deuterium atoms are found in specific, non-random positions in the products, it could point to a more concerted or surface-mediated reaction mechanism with specific bond activations.

Logical Flow for Mechanistic Elucidation

References

- 1. n-Hexane [webbook.nist.gov]

- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexane - Wikipedia [en.wikipedia.org]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. researchgate.net [researchgate.net]

- 6. n-Hexane [webbook.nist.gov]

- 7. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes - ProQuest [proquest.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Methodological & Application

Application Notes and Protocols for Using Hexane-d14 as a Non-polar NMR Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-d14 (C₆D₁₄) is the deuterated analogue of n-hexane and serves as a critical non-polar solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of protons with deuterium nuclei renders the solvent nearly transparent in ¹H NMR spectra, thereby enabling the unambiguous observation of signals from non-polar analytes. This characteristic makes this compound an ideal choice for the structural elucidation and quantification of a variety of non-polar compounds, including lipids, polymers, and other lipophilic organic molecules. These application notes provide a comprehensive guide to the properties, comparative advantages, and detailed protocols for the effective use of this compound.

Properties of this compound

This compound is a colorless and highly flammable liquid, sharing most of its physical and chemical characteristics with its non-deuterated counterpart.

Table 1: Physical and NMR Properties of this compound

| Property | Value |

| Chemical Formula | C₆D₁₄ |

| CAS Number | 21666-38-6 |

| Molecular Weight | 100.26 g/mol |

| Density | 0.767 g/mL at 25 °C[1][2][3][4][5] |

| Melting Point | -95 °C[1][2][3][4][5] |

| Boiling Point | 69 °C[1][2][3][4][5] |

| Isotopic Purity | ≥99 atom % D[1][2][3][4] |

| ¹H Residual Signal (ppm) | ~0.86 (m), ~1.25 (m) |

| ¹³C Signal (ppm) | ~14.2, ~23.1, ~32.0 |

Note: The chemical shifts of residual proton and carbon signals may exhibit slight variations due to factors such as temperature, concentration, and the presence of other solutes.

Comparison with Other Non-polar NMR Solvents

The selection of an appropriate non-polar NMR solvent is contingent upon the solubility of the analyte, the required temperature range for the experiment, and the specific regions of the NMR spectrum under investigation.

Table 2: Comparison of Common Non-polar Deuterated NMR Solvents

| Property | This compound | Cyclohexane-d12 | Benzene-d6 | Toluene-d8 |

| Formula | C₆D₁₄ | C₆D₁₂ | C₆D₆ | C₇D₈ |

| Molecular Weight ( g/mol ) | 100.26[6][7] | 96.24[1][7] | 84.15[3][7] | 100.19 |

| Density (g/mL at 25°C) | 0.767[1][2][3][4][5] | 0.890[1][7] | 0.950[3][7] | 0.943 |

| Melting Point (°C) | -95[1][2][3][4][5] | 6.5[1][7] | 5.5[3][7] | -95 |

| Boiling Point (°C) | 69[1][2][3][4][5] | 80.7[1][7] | 80.1[7] | 110.6 |

| ¹H Residual Signal (ppm) | ~0.86, ~1.25 | 1.38[1][7] | 7.16[1][7] | 2.09, 6.98, 7.00, 7.09[1] |

| ¹³C Signal (ppm) | ~14.2, ~23.1, ~32.0 | 26.43[1][7] | 128.39[1][7] | 20.4, 125.49, 128.33, 129.24, 137.86[7] |

Solubility of Non-polar Compounds

In accordance with the principle of "like dissolves like," this compound is an effective solvent for a broad spectrum of non-polar to moderately polar organic molecules.

Table 3: Qualitative Solubility of Various Compound Classes in this compound

| Compound Class | Solubility | Notes |

| Alkanes & Alkenes | High | Excellent for saturated and unsaturated hydrocarbons. |

| Aromatics | High | While soluble, aromatic solvents like Benzene-d6 or Toluene-d8 may be preferred for studies involving pi-stacking interactions. |

| Lipids (e.g., fatty acids, triglycerides) | High | Highly suitable for lipidomics research and the analysis of fatty acid derivatives.[8] |

| Polymers (e.g., polyethylene, polypropylene) | Variable | Solubility is strongly influenced by the polymer's molecular weight, crystallinity, and temperature. Heating is often required for dissolution.[9][10] |

| Steroids | Moderate to High | A good solvent for many steroids and other lipophilic natural products. |

| Ethers & Esters | Moderate to High | Generally soluble, particularly those with longer alkyl chains. |

| Ketones & Aldehydes | Moderate | Solubility tends to decrease with the increasing polarity of the functional group. |

| Alcohols | Low | Generally exhibits poor solubility, especially for alcohols with short alkyl chains. |

Experimental Protocols

Protocol 1: General Sample Preparation for a Non-polar Analyte

This protocol provides a standard procedure for preparing an NMR sample of a soluble, non-polymeric, non-polar compound using this compound.

Materials:

-

Analyte

-

This compound

-

5 mm NMR tube and cap

-

Glass vial with cap

-

Pipette with a filter tip (or a Pasteur pipette with a cotton/glass wool plug)

Procedure:

-

Weighing the Analyte: Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. For liquid analytes, use 1-2 drops.

-

Adding the Solvent: Add approximately 0.6-0.7 mL of this compound to the vial.

-

Dissolution: Securely cap the vial and gently swirl or vortex until the analyte is completely dissolved. Sonication may be employed to facilitate dissolution if necessary.

-